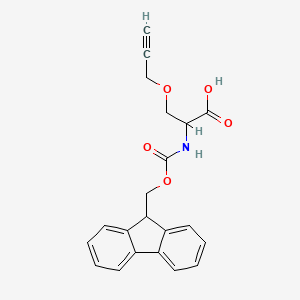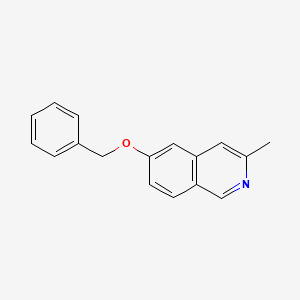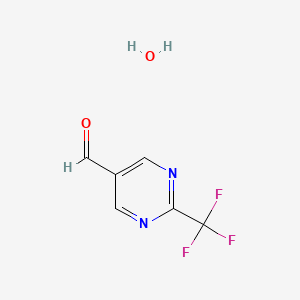
(S)-2-(Fmoc-amino)-3-(2-propyn-1-yloxy)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is a specialized compound used in various scientific research fields. It is a derivative of propionic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a propargyloxy group. This compound is particularly valuable in peptide synthesis and other biochemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of the Propargyloxy Group: The propargyloxy group is introduced through a nucleophilic substitution reaction.
Formation of the Propionic Acid Derivative: The final step involves the formation of the propionic acid derivative through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The amino and propargyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid, such as alcohols, amines, aldehydes, and carboxylic acids. These derivatives are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of novel pharmaceuticals and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid involves its interaction with various molecular targets and pathways. The Fmoc group serves as a protecting group, allowing selective reactions at the amino and propargyloxy groups. The propargyloxy group can participate in click chemistry reactions, forming stable triazole linkages. These properties make the compound a versatile tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Fmoc-2-amino-3-hydroxy-propionic acid: Similar structure but with a hydroxy group instead of a propargyloxy group.
(S)-Fmoc-2-amino-3-methoxy-propionic acid: Features a methoxy group instead of a propargyloxy group.
(S)-Fmoc-2-amino-3-ethoxy-propionic acid: Contains an ethoxy group instead of a propargyloxy group.
Uniqueness
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is unique due to the presence of the propargyloxy group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications and the synthesis of complex molecules.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEQAPLSYFNSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)







![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
